molecular formula C27H33NO6 B1140476 (-)-Galanthaminyl (-)-Camphanate CAS No. 1025881-27-9

(-)-Galanthaminyl (-)-Camphanate

Cat. No.: B1140476
CAS No.: 1025881-27-9
M. Wt: 467.6 g/mol
InChI Key: NEOVZHCREOELKA-CWRZIHCYSA-N
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Description

(-)-Galanthaminyl (-)-Camphanate: is a chemical compound derived from the alkaloid galanthamine, which is found in the bulbs of certain plants such as snowdrops and daffodils. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The structure of this compound combines the properties of galanthamine with camphanic acid, resulting in a unique compound with distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Galanthaminyl (-)-Camphanate typically involves the esterification of galanthamine with camphanic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: (-)-Galanthaminyl (-)-Camphanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (-)-Galanthaminyl (-)-Camphanate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding esterification reactions and the behavior of alkaloid derivatives.

Biology: Biologically, this compound is investigated for its potential neuroprotective effects. It has shown promise in modulating neurotransmitter activity and protecting neuronal cells from oxidative stress.

Medicine: In medicine, this compound is explored for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase makes it a candidate for improving cognitive function in patients with dementia.

Industry: Industrially, this compound is used in the development of pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of (-)-Galanthaminyl (-)-Camphanate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions where acetylcholine levels are reduced, such as in Alzheimer’s disease.

Comparison with Similar Compounds

    Galanthamine: The parent compound, known for its acetylcholinesterase inhibitory activity.

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A similar compound with dual inhibitory action on acetylcholinesterase and butyrylcholinesterase.

Uniqueness: (-)-Galanthaminyl (-)-Camphanate stands out due to its combined structural features of galanthamine and camphanic acid, which may confer additional pharmacological properties and improved bioavailability compared to its parent compound and other similar drugs.

Properties

CAS No.

1025881-27-9

Molecular Formula

C27H33NO6

Molecular Weight

467.6 g/mol

IUPAC Name

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] (1R,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C27H33NO6/c1-24(2)25(3)10-11-27(24,34-22(25)29)23(30)32-17-8-9-26-12-13-28(4)15-16-6-7-18(31-5)21(20(16)26)33-19(26)14-17/h6-9,17,19H,10-15H2,1-5H3/t17-,19-,25-,26-,27-/m0/s1

InChI Key

NEOVZHCREOELKA-CWRZIHCYSA-N

Isomeric SMILES

C[C@@]12CC[C@](C1(C)C)(OC2=O)C(=O)O[C@@H]3C[C@H]4[C@@]5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3

SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC3CC4C5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3)C)C

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC3CC4C5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3)C)C

Origin of Product

United States

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